AZD5582

Catalog No.
S548202
CAS No.
M.F
C58H78N8O8
M. Wt
1015.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD5582

Product Name

AZD5582

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide

Molecular Formula

C58H78N8O8

Molecular Weight

1015.3 g/mol

InChI

InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1

InChI Key

WLMCRYCCYXHPQF-ZVMUOSSASA-N

SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC

Solubility

Soluble in DMSO, not in water

Synonyms

AZD5582; AZD-5582; AZD 5582.

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC

Description

The exact mass of the compound (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide is 1014.59426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HIV Latency Reversing Agent

Scientific Field: Virology, specifically HIV research .

Application Summary: AZD5582 is a potent HIV latency reversing agent. The leading strategy towards eradication of human immunodeficiency virus (HIV) infection is the depletion of viral reservoirs through reversal of viral latency, followed by clearance of persistently infected cells .

Methods of Application: AZD5582 is used to activate latently infected CD4+ T cells at impressive levels in blood and many different tissues with no or very little toxicity . This was accomplished in ART-suppressed mouse models with fully functioning human immune cells, the kind typically infected with HIV in humans .

Results or Outcomes: AZD5582 increases cell-associated HIV RNA expression in resting CD4+ T cells from ART-suppressed, HIV-infected donors while altering the expression of a restricted number of human genes . This work is considered a significant scientific step toward developing curative therapies .

Apoptosis Inducer in Pancreatic Cancer Cells

Scientific Field: Oncology, specifically pancreatic cancer research .

Application Summary: AZD5582, a synthetic small molecule and member of the IAP antagonist family, induces apoptosis in human pancreatic cancer cells by targeting XIAP and cIAP1 .

Results or Outcomes: The results reveal the mechanism underlying the resistance to synthetic IAP antagonist, AZD5582 . This research provides valuable insights into the development of potential treatments for pancreatic cancer .

Overcoming TRAIL Resistance in Hepatocarcinoma

Scientific Field: Oncology, specifically hepatocarcinoma research .

Application Summary: AZD5582, in combination with extracellular vesicle (EV) delivery of TNF-related apoptosis-inducing ligand (TRAIL) (EV-T), has been shown to overcome TRAIL resistance in hepatocarcinoma .

Methods of Application: The study proposed and tested the combination of EV-T and AZD5582 as a potential novel therapy for effective treatment of hepatocarcinoma . Two hepatocarcinoma lines Huh7 and HepG2 that are both resistant to recombinant TRAIL were examined .

Results or Outcomes: The results confirmed that AZD5582 and EV-T are synergistic for apoptosis induction in some cancer lines including Huh7 and HepG2 while sparing normal cells . More importantly, this study revealed that TRAIL sensitization by AZD5582 is mediated through the concomitant suppression of anti-apoptotic factors including cFLIP, MCL-1, and IAPs (XIAP, Survivin and cIAP-1) .

AZD5582 is a small-molecule compound classified as a dimeric Smac mimetic, primarily known for its role as an inhibitor of inhibitor of apoptosis proteins (IAPs). This compound is designed to mimic the action of second mitochondria-derived activator of caspases (Smac), which promotes apoptosis by antagonizing IAPs, specifically cellular IAP1, cellular IAP2, and X-linked IAP. By binding to the BIR3 domains of these proteins, AZD5582 facilitates the activation of caspases, leading to programmed cell death. This mechanism positions AZD5582 as a promising candidate in cancer therapy and HIV latency reversal strategies .

That contribute to its biological functions:

  • Binding to IAPs: AZD5582 binds to the BIR3 domain of IAP proteins, inhibiting their activity and promoting apoptosis. This interaction results in the downregulation of anti-apoptotic proteins such as Mcl-1 and cIAP-1 .
  • Activation of Caspases: The inhibition of IAPs leads to the activation of caspase-8 through RIPK1 (receptor-interacting protein kinase 1), initiating extrinsic apoptotic pathways .
  • Noncanonical NF-κB Signaling: AZD5582 enhances noncanonical NF-κB signaling pathways, which are crucial for immune response modulation and have implications in HIV latency reversal .

AZD5582 exhibits significant biological activity, particularly in cancer and viral infections:

  • Cancer Therapy: By promoting apoptosis in cancer cells through IAP inhibition, AZD5582 has shown efficacy in various preclinical models. It enhances tumor cell sensitivity to chemotherapeutic agents and is being explored as a treatment for solid tumors .
  • HIV Latency Reversal: AZD5582 has been investigated for its potential to disrupt latent HIV reservoirs. Studies indicate that when combined with other agents like N-803, it can effectively reactivate latent HIV in infected cells, enhancing immune responses against the virus .

The synthesis of AZD5582 involves multi-step organic reactions aimed at constructing its complex dimeric structure. The process typically includes:

  • Formation of Dimeric Structure: The synthesis begins with the creation of a core structure that allows for dimerization, which is crucial for its function as a Smac mimetic.
  • Functionalization: Various functional groups are introduced to enhance solubility and biological activity.
  • Purification: After synthesis, AZD5582 is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .

AZD5582 has several promising applications:

  • Oncology: It is being studied as a potential treatment for various cancers due to its ability to induce apoptosis in tumor cells.
  • HIV Research: Its role in reversing HIV latency makes it a candidate for combination therapies aimed at achieving functional cures for HIV-infected individuals.
  • Immunotherapy: By modulating immune responses through NF-κB activation, AZD5582 may enhance the efficacy of immunotherapeutic strategies against tumors and chronic viral infections .

Research on AZD5582 has highlighted its interactions with various biological targets:

  • Combination Therapies: Studies show that AZD5582 can be effectively combined with other therapeutic agents like N-803 to enhance latency reversal in HIV-infected models. This combination leads to improved immune activation and viral clearance from reservoirs .
  • Cellular Responses: Interaction studies reveal that AZD5582 alters cellular responses by modifying protein levels associated with apoptosis and immune signaling pathways .

AZD5582 shares similarities with other compounds targeting IAPs or involved in apoptosis modulation. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
LCL161IAP inhibitorOrally bioavailable; shows promise in solid tumors .
BV6Dimeric Smac mimeticPotent against multiple IAPs; enhances apoptosis in cancer cells .
GDC-0152Smac mimeticFocused on hematological malignancies; distinct pharmacokinetics .
Debio 1143Inhibitor of X-linked IAPSelectively targets X-linked IAP; used in combination therapies .

AZD5582's uniqueness lies in its dual role as both an IAP antagonist and an enhancer of noncanonical NF-κB signaling, making it particularly valuable in therapeutic contexts involving both cancer and viral infections.

Molecular Composition and Physical Properties

AZD5582 represents a sophisticated dimeric second mitochondria-derived activator of caspases mimetic compound with the molecular formula C58H78N8O8 [1] [2]. The compound exhibits a substantial molecular weight of 1015.29 grams per mole, reflecting its complex dimeric architecture designed to simultaneously target multiple baculoviral inhibitor of apoptosis protein repeat domains [1] [2]. The International Union of Pure and Applied Chemistry nomenclature for AZD5582 is (S,S,2S,2'S)-N,N'-((1S,1'S,2R,2'R)-2,2'-(Hexa-2,4-diyne-1,6-diylbis(oxy))bis(2,3-dihydro-1H-indene-2,1-diyl))bis(1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-pyrrolidine-2-carboxamide) [1] [2].

The physical properties of AZD5582 demonstrate favorable characteristics for biochemical applications and research purposes [17] [18]. The compound exhibits notable water solubility at 50 milligrams per milliliter, equivalent to 49.24 millimolar concentration, which facilitates its use in aqueous biological systems [17]. Additionally, AZD5582 demonstrates good solubility in organic solvents commonly employed in pharmaceutical research, including dimethyl sulfoxide at 15 milligrams per milliliter, dimethylformamide at 30 milligrams per milliliter, and ethanol at 30 milligrams per milliliter [18].

Table 1: Physical Properties of AZD5582

PropertyValueReference
Molecular FormulaC58H78N8O8 [1] [2]
Molecular Weight1015.29 g/mol [1] [2]
Melting PointNot determined [18]
Solubility in Water50 mg/mL (49.24 mM) [17]
Solubility in DMSO15 mg/mL [18]
Solubility in DMF30 mg/mL [18]
Solubility in Ethanol30 mg/mL [18]
Chemical StabilityPhotostable, hydrolytically stable pH 4-6 [17]
Storage Temperature-20°C [2]

The chemical stability profile of AZD5582 reveals photostability under standard laboratory conditions and hydrolytic stability within the pH range of 4 to 6, although some amide hydrolysis occurs outside this optimal range [17]. These stability characteristics are crucial for maintaining compound integrity during experimental procedures and storage conditions [17]. The recommended storage temperature of -20 degrees Celsius ensures long-term preservation of the compound's biological activity [2].

Structural Analysis of the Dimeric AVPI Motif

The structural architecture of AZD5582 is fundamentally based on the dimeric alanine-valine-proline-isoleucine motif derived from the natural second mitochondria-derived activator of caspases protein [4] [11]. This dimeric design represents a significant advancement over monomeric second mitochondria-derived activator of caspases mimetics, as it enables simultaneous targeting of multiple baculoviral inhibitor of apoptosis protein repeat domains within inhibitor of apoptosis proteins [14] [15]. The compound consists of two identical alanine-valine-proline-isoleucine binding units connected through a rigid hexa-2,4-diyne linker system [4] [11].

Each alanine-valine-proline-isoleucine motif within AZD5582 maintains the critical structural elements necessary for high-affinity binding to baculoviral inhibitor of apoptosis protein repeat domains [14]. The first position alanine residue provides essential interactions through its methylated amino group, which forms strong electrostatic interactions with glutamic acid 314 in the X-linked inhibitor of apoptosis protein baculoviral inhibitor of apoptosis protein repeat 3 domain [15]. The methyl side chain of this residue inserts into a hydrophobic pocket formed by tryptophan 310, glutamine 319, and leucine 307 [15].

The valine residue at the second position demonstrates structural flexibility, with its isopropyl group exposed to solvent and having minimal specific protein contacts [14]. This characteristic allows for various amino acid substitutions at this position without significant loss of binding affinity, providing opportunities for structural modifications [14]. The proline residue at the third position forms crucial hydrophobic contacts with tryptophan 323 in the target protein, contributing significantly to the binding interaction [14] [19].

The fourth position in the alanine-valine-proline-isoleucine motif originally contains isoleucine but has been optimized to phenylalanine in AZD5582, enhancing binding affinity through improved hydrophobic interactions [14]. The phenylalanine residue inserts into a hydrophobic pocket formed by leucine 292, lysine 297, and lysine 299, with its amino group forming hydrogen bonds with the carbonyl group of glycine 306 [15].

The hexa-2,4-diyne linker connecting the two alanine-valine-proline-isoleucine motifs represents a critical structural component that enables the dimeric compound to achieve its enhanced potency [4] [11]. This rigid linker maintains optimal spacing between the two binding motifs, allowing simultaneous engagement with baculoviral inhibitor of apoptosis protein repeat 2 and baculoviral inhibitor of apoptosis protein repeat 3 domains within the same X-linked inhibitor of apoptosis protein molecule or inducing protein dimerization [15] [16].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship investigations have revealed critical insights into the molecular determinants of AZD5582's exceptional potency and selectivity [4] [11] [14]. The transition from monomeric to dimeric second mitochondria-derived activator of caspases mimetics represents the most significant structural modification, resulting in 10 to 100-fold improvements in binding affinity and biological activity [14] [15]. This enhancement stems from the ability of dimeric compounds to engage multiple binding sites simultaneously, either through concurrent baculoviral inhibitor of apoptosis protein repeat 2 and baculoviral inhibitor of apoptosis protein repeat 3 targeting or protein dimerization mechanisms [15].

Table 2: Structure-Activity Relationship Analysis

Structural ModificationEffect on ActivityBinding Affinity ImpactReference
Dimeric vs Monomeric10-100 fold improvementSub-nanomolar achievable [14] [15]
Linker Length OptimizationCritical for dual BIR targetingEnables concurrent BIR2/BIR3 [14] [15]
AVPI P1 Position (Ala)Essential for binding>20-fold loss if substituted [14]
AVPI P2 Position (Val)Tolerates substitutionMinimal impact with hydrophobic residues [14]
AVPI P3 Position (Pro)Required for BIR3 interactionHydrophobic contact with Trp323 [14] [19]
AVPI P4 Position (Ile→Phe)Enhances affinityPreferred over Ile [14]
N-methylation P1-P2Reduces binding significantlyDisrupts hydrogen bonding [14]
Conformational ConstraintImproves potency and selectivityEnhanced target engagement [19] [25]

The alanine residue at the first position of the alanine-valine-proline-isoleucine motif demonstrates absolute structural requirement, with substitutions by glycine or serine resulting in greater than 20-fold reductions in binding affinity [14]. This loss of activity correlates with disrupted electrostatic interactions between the methylated amino group and the target protein's acidic residues [14]. Conversely, minor modifications such as replacement with 2-aminobutyric acid can provide slight improvements in binding affinity [14].

The valine residue at position two exhibits remarkable tolerance for substitution, accepting various hydrophobic amino acids without significant affinity loss [14]. However, charged or polar residues such as aspartate, glycine, or proline at this position result in substantial binding decreases [14]. This pattern reflects the solvent-exposed nature of this position and its minimal direct protein contacts [14].

Proline at the third position provides essential structural rigidity and forms critical hydrophobic interactions with tryptophan 323 in the baculoviral inhibitor of apoptosis protein repeat 3 domain [14] [19]. The five-membered ring structure of proline cannot be effectively replaced without compromising binding affinity [14]. The fourth position demonstrates strong preference for hydrophobic residues, with phenylalanine, tryptophan, and leucine all providing enhanced activity compared to the natural isoleucine [14].

Conformational constraints introduced through cyclization and bicyclic ring systems have proven highly effective in enhancing both potency and selectivity [19] [25]. These modifications reduce conformational flexibility while maintaining optimal binding geometries, resulting in improved target engagement and reduced off-target effects [19] [25]. The development of [6] [5], [7] [5], and [8] [5] bicyclic ring systems has demonstrated progressive improvements in binding affinity, with larger ring systems providing better mimicry of the natural alanine-valine-proline-isoleucine peptide conformation [19].

Comparative Structural Analysis with Other SMAC Mimetics

AZD5582 represents a distinct class within the second mitochondria-derived activator of caspases mimetic family, differentiated by its specific dimeric architecture and hexa-2,4-diyne linker system [4] [11]. Comparative analysis with other second mitochondria-derived activator of caspases mimetics reveals significant structural and functional advantages that contribute to its selection as a clinical development candidate [4] [11].

Table 3: Comparative Analysis of SMAC Mimetics

Compound TypeAVPI Motif UnitsLinker TypeBIR3 Binding AffinityReference
AZD5582 (Dimeric)2Hexa-2,4-diyne15 nM [4] [11]
Monomeric SMAC mimetics1N/A~100-500 nM [14]
SMAC067 (Monomeric)1N/A>100 nM [24]
SMAC076 (Dimeric)2Variable~50-100 nM [24]
Birinapant (Dimeric)2Variable~100 nM [8]
SM83 (Dimeric)2VariableNot specified [13]

Monomeric second mitochondria-derived activator of caspases mimetics, while representing the foundational approach to inhibitor of apoptosis protein antagonism, typically exhibit binding affinities in the 100 to 500 nanomolar range [14]. These compounds target individual baculoviral inhibitor of apoptosis protein repeat domains but lack the cooperative binding effects achieved through dimeric architectures [14]. The structural simplicity of monomeric compounds limits their ability to achieve the sub-nanomolar potencies required for optimal therapeutic efficacy [14].

SMAC067, a representative monomeric compound with N-terminal methylation for improved cellular permeability, demonstrates binding affinities exceeding 100 nanomolar to baculoviral inhibitor of apoptosis protein repeat 3 domains [24]. While this compound shows reasonable cellular activity, its monomeric nature prevents the simultaneous targeting of multiple baculoviral inhibitor of apoptosis protein repeat domains [24]. Comparative studies have shown that SMAC067 has minimal effects on cellular inhibitor of apoptosis protein 1 and cellular inhibitor of apoptosis protein 2 degradation compared to dimeric analogs [24].

SMAC076 represents an alternative dimeric approach utilizing different linker chemistry compared to AZD5582 [24]. This compound achieves binding affinities in the 50 to 100 nanomolar range and demonstrates effective cellular inhibitor of apoptosis protein degradation [24]. However, the variable linker systems employed in SMAC076 and related compounds may not provide the optimal spatial orientation for simultaneous baculoviral inhibitor of apoptosis protein repeat domain engagement [24].

Birinapant, another clinically investigated dimeric second mitochondria-derived activator of caspases mimetic, exhibits binding affinities around 100 nanomolar [8]. Structural differences in linker design and alanine-valine-proline-isoleucine motif optimization result in reduced potency compared to AZD5582 [8]. Mechanistic studies have shown that birinapant requires higher concentrations for effective non-canonical nuclear factor kappa B pathway activation and cellular inhibitor of apoptosis protein degradation [8].

Table 4: BIR Domain Binding Specificities

Target ProteinIC50/Kd ValueAssay TypeReference
cIAP1 BIR315 nMBiochemical binding [4] [11]
cIAP2 BIR321 nMBiochemical binding [4] [11]
XIAP BIR315 nMBiochemical binding [4] [11]
SHCBP11.212 μMMicroscale thermophoresis [10]

The superior binding profile of AZD5582 across multiple inhibitor of apoptosis protein family members distinguishes it from other second mitochondria-derived activator of caspases mimetics [4] [11]. The compound demonstrates equipotent binding to cellular inhibitor of apoptosis protein 1, cellular inhibitor of apoptosis protein 2, and X-linked inhibitor of apoptosis protein baculoviral inhibitor of apoptosis protein repeat 3 domains, with dissociation constants of 15, 21, and 15 nanomolar, respectively [4] [11]. This balanced targeting profile ensures comprehensive inhibitor of apoptosis protein antagonism across the protein family [4] [11].

The hexa-2,4-diyne linker system employed in AZD5582 provides optimal rigidity and spacing for concurrent baculoviral inhibitor of apoptosis protein repeat domain engagement [4] [11]. Crystal structure studies have demonstrated that this linker maintains the appropriate distance and orientation for simultaneous binding to baculoviral inhibitor of apoptosis protein repeat 2 and baculoviral inhibitor of apoptosis protein repeat 3 domains within X-linked inhibitor of apoptosis protein [15]. Alternative linker systems used in other dimeric compounds may compromise this optimal geometry, resulting in reduced binding cooperativity [15].

Baculovirus Inhibitor of Apoptosis Repeat 3 Domain Binding Kinetics and Affinity

AZD5582 demonstrates potent binding affinity to the baculovirus inhibitor of apoptosis repeat 3 domains of its target proteins through specific molecular recognition mechanisms [1] [2]. The compound binds to the baculovirus inhibitor of apoptosis repeat 3 domains of cellular inhibitor of apoptosis protein 1, cellular inhibitor of apoptosis protein 2, and X-linked inhibitor of apoptosis protein with half maximal inhibitory concentration values of 15 nanomolar, 21 nanomolar, and 15 nanomolar, respectively [1] [2] [4]. These binding affinities represent high-potency interactions that enable effective displacement of endogenous regulatory proteins from their binding sites [5].

The baculovirus inhibitor of apoptosis repeat 3 domain represents a zinc-binding structural motif consisting of approximately 70 amino acid residues that adopts a characteristic fold featuring three short beta-strands and four alpha-helices surrounding a coordinated zinc ion [6] [7]. This domain forms a binding groove that naturally accommodates inhibitor of apoptosis protein-binding motifs, which AZD5582 exploits through its tetrapeptide-mimetic structure [7]. The binding kinetics involve rapid association with the target domains, with complete target engagement achieved within one hour of exposure in cellular systems [8] [9].

Differential Interactions with Cellular Inhibitor of Apoptosis Protein 1, Cellular Inhibitor of Apoptosis Protein 2, and X-linked Inhibitor of Apoptosis Protein

AZD5582 exhibits distinct binding characteristics across the three primary inhibitor of apoptosis protein targets, reflecting the subtle structural differences in their respective baculovirus inhibitor of apoptosis repeat 3 domains [10]. The compound shows equivalent high affinity for cellular inhibitor of apoptosis protein 1 and X-linked inhibitor of apoptosis protein (both 15 nanomolar half maximal inhibitory concentration), while displaying slightly reduced affinity for cellular inhibitor of apoptosis protein 2 (21 nanomolar half maximal inhibitory concentration) [1] [2] [4].

Cellular inhibitor of apoptosis protein 1 serves as the primary target for AZD5582-mediated degradation, with the compound inducing rapid auto-ubiquitination and proteasomal degradation of this protein within one hour of treatment [8] [9]. This degradation occurs through the disruption of the regulatory complex between cellular inhibitor of apoptosis protein 1, tumor necrosis factor receptor-associated factor 2, and tumor necrosis factor receptor-associated factor 3, which normally maintains nuclear factor kappa B-inducing kinase in an inactive state [11].

Cellular inhibitor of apoptosis protein 2 undergoes similar degradation kinetics to cellular inhibitor of apoptosis protein 1, with complete protein depletion observed at concentrations exceeding 0.1 nanomolar [2] [12]. The differential expression patterns of cellular inhibitor of apoptosis protein 2 across cell types contribute to the variable sensitivity of different cancer cell lines to AZD5582 treatment [8] [13].

X-linked inhibitor of apoptosis protein exhibits distinct functional consequences upon AZD5582 binding compared to the cellular inhibitor of apoptosis proteins. Rather than undergoing degradation, X-linked inhibitor of apoptosis protein binding by AZD5582 results in competitive displacement of caspase-9 from the baculovirus inhibitor of apoptosis repeat 3 domain, thereby relieving caspase inhibition [2] [5]. This mechanism directly abolishes the cellular X-linked inhibitor of apoptosis protein-caspase-9 interaction within four hours of treatment [14].

Target ProteinDomainIC50 (nM)Binding AffinityFunction
cIAP1BIR315HighcIAP1 degradation
cIAP2BIR321HighcIAP2 degradation
XIAPBIR315HighCaspase inhibition

Non-Canonical Nuclear Factor Kappa B Pathway Activation

Mechanism of Cellular Inhibitor of Apoptosis Protein 1 and Cellular Inhibitor of Apoptosis Protein 2 Degradation

AZD5582 initiates non-canonical nuclear factor kappa B pathway activation through the targeted degradation of cellular inhibitor of apoptosis protein 1 and cellular inhibitor of apoptosis protein 2 [11] [15]. Under normal physiological conditions, these proteins function as E3 ubiquitin ligases that maintain nuclear factor kappa B-inducing kinase in a constitutively degraded state through the formation of a regulatory complex with tumor necrosis factor receptor-associated factor 2 and tumor necrosis factor receptor-associated factor 3 [16].

The mechanistic sequence begins with AZD5582 binding to the baculovirus inhibitor of apoptosis repeat 3 domains of cellular inhibitor of apoptosis protein 1 and cellular inhibitor of apoptosis protein 2, which disrupts their E3 ligase activity and triggers auto-ubiquitination [8]. This auto-ubiquitination marks the proteins for proteasomal degradation, which occurs with rapid kinetics - complete depletion is observed within one hour of AZD5582 exposure at concentrations as low as 0.1 nanomolar [12] [9].

The degradation of cellular inhibitor of apoptosis proteins releases nuclear factor kappa B-inducing kinase from the inhibitory complex, allowing this kinase to accumulate and become enzymatically active [11] [17]. Nuclear factor kappa B-inducing kinase then phosphorylates inhibitor of nuclear factor kappa B kinase subunit alpha, which in turn phosphorylates specific serine residues (positions 99, 108, 115, 123, and 872) on the p100 precursor protein [16].

ComponentFunctionAZD5582 EffectTimeframe
cIAP1E3 ubiquitin ligaseDegradation1 hour
cIAP2E3 ubiquitin ligaseDegradation1 hour
NIKNF-κB inducing kinaseStabilization1-4 hours
p100Precursor proteinProcessing/cleavage4 hours
p52Active transcription factorIncreased levels4-24 hours
RelBTranscription factor subunitNuclear translocation4-24 hours

Processing of p100 to p52 Transcription Factor

The processing of p100 to p52 represents the critical regulatory step in non-canonical nuclear factor kappa B pathway activation following AZD5582 treatment [11] [9]. This process involves the partial proteasomal degradation of the p100 precursor protein to generate the active p52 transcription factor subunit [17].

Nuclear factor kappa B-inducing kinase-mediated phosphorylation of p100 creates recognition signals for beta-transducin repeats-containing proteins ubiquitin ligase, which ubiquitinates the phosphorylated p100 [16]. The 26S proteasome then selectively degrades the C-terminal ankyrin repeat domain of p100 while preserving the N-terminal Rel homology domain, resulting in the generation of mature p52 [11].

Kinetic analysis reveals that p100 processing occurs with a delayed timeframe compared to cellular inhibitor of apoptosis protein degradation. While cellular inhibitor of apoptosis protein 1 and cellular inhibitor of apoptosis protein 2 depletion is complete within one hour, p100 cleavage is not observed until four hours post-exposure and accumulates over 24 hours [12] [18]. This temporal delay reflects the requirement for nuclear factor kappa B-inducing kinase accumulation and activation prior to p100 phosphorylation and processing.

Apoptotic Signaling Cascade Initiation

AZD5582 initiates apoptotic signaling cascades through multiple interconnected mechanisms that converge on caspase activation and programmed cell death [8] [13]. The compound operates through two distinct but complementary pathways: tumor necrosis factor alpha-dependent extrinsic apoptosis and direct caspase disinhibition through X-linked inhibitor of apoptosis protein antagonism [8].

The primary apoptotic mechanism involves AZD5582-mediated cellular inhibitor of apoptosis protein 1 degradation, which disrupts the negative regulation of tumor necrosis factor alpha production [8]. Treatment with AZD5582 stimulates endogenous tumor necrosis factor alpha synthesis in sensitive cell lines, establishing an autocrine death signal [8]. This tumor necrosis factor alpha then engages tumor necrosis factor receptor 1 and tumor necrosis factor receptor 2, with tumor necrosis factor receptor 1 showing greater contribution to the apoptotic response [8].

Receptor engagement leads to the formation of the ripoptosome complex, a cytoplasmic death-inducing signaling complex that includes receptor-interacting serine/threonine-protein kinase 1, Fas-associated death domain protein, and caspase-8 [13]. Under normal conditions, cellular inhibitor of apoptosis proteins sequester receptor-interacting serine/threonine-protein kinase 1 and prevent ripoptosome assembly. AZD5582-mediated cellular inhibitor of apoptosis protein degradation releases receptor-interacting serine/threonine-protein kinase 1, enabling complex formation and caspase-8 activation [13].

Caspase-8 activation represents a critical decision point in the apoptotic response to AZD5582. In cells with functional caspase-8, the activated protease cleaves downstream effector caspases including caspase-3, leading to classical apoptotic cell death [13]. However, in cells with caspase-8 deficiency or mutations, alternative cell death pathways become activated [13].

Necroptotic signaling can occur in caspase-8-deficient cells when receptor-interacting serine/threonine-protein kinase 3 and mixed lineage kinase domain-like pseudokinase are functional [13]. Under these conditions, receptor-interacting serine/threonine-protein kinase 1 forms a necroptotic complex with receptor-interacting serine/threonine-protein kinase 3, leading to mixed lineage kinase domain-like pseudokinase phosphorylation and necroptotic cell death [13].

X-linked inhibitor of apoptosis protein antagonism provides a complementary mechanism for apoptotic induction through direct caspase disinhibition [5]. AZD5582 binding to the baculovirus inhibitor of apoptosis repeat 3 domain of X-linked inhibitor of apoptosis protein prevents its interaction with caspase-9, thereby relieving the inhibitory constraint on this initiator caspase [5] [14]. Similarly, disruption of X-linked inhibitor of apoptosis protein binding to caspase-3 and caspase-7 through baculovirus inhibitor of apoptosis repeat 2 domain effects contributes to effector caspase activation [6].

Protein/FactorRole in ApoptosisAZD5582 ModulationMechanism
TNF-αCytokine inducerProduction increasedcIAP degradation
TNFR1Death receptorEnhanced signalingTNF-α dependent
TNFR2Death receptorEnhanced signalingTNF-α dependent
RIP1Adaptor proteinReleased from cIAPsLoss of cIAP1/2
FADDAdaptor proteinComplex formationRipoptosome formation
Caspase-8Initiator caspaseActivation/cleavageCASP8-dependent
Caspase-3Effector caspaseActivation/cleavageDownstream activation
Caspase-9Initiator caspaseInteraction with XIAP blockedBIR3 domain antagonism

Thermodynamic Properties of AZD5582-Protein Interactions

The thermodynamic characteristics of AZD5582-protein interactions reflect the high-affinity binding observed with inhibitor of apoptosis protein targets and provide insight into the molecular basis of the compound's biological activity [19]. Microscale thermophoresis studies have demonstrated that AZD5582 exhibits strong binding affinity with dissociation constant values in the low micromolar range for its primary protein targets [19].

Binding thermodynamics for AZD5582-Src homology 2 domain-containing adapter protein B1 interactions reveal a dissociation constant of 1.212 micromolar, indicating favorable enthalpic and entropic contributions to complex formation [19]. This binding affinity supports the dual-target mechanism proposed for AZD5582, wherein the compound simultaneously inhibits inhibitor of apoptosis proteins and modulates additional cellular targets [19].

Isothermal titration calorimetry principles suggest that AZD5582-protein interactions involve multiple non-covalent binding forces including hydrogen bonding, van der Waals interactions, and hydrophobic contacts [20]. The dimeric structure of AZD5582 enables bivalent binding interactions that can result in enhanced binding affinity through avidity effects, where multiple binding sites contribute cooperatively to overall complex stability [20].

Temperature-dependent binding studies indicate that AZD5582-inhibitor of apoptosis protein interactions exhibit negative heat capacity changes, consistent with protein surface dehydration upon complex formation [20]. This thermodynamic signature reflects the burial of hydrophobic surface area when AZD5582 occupies the binding grooves of baculovirus inhibitor of apoptosis repeat domains [20].

Kinetic analysis of AZD5582 binding reveals rapid association kinetics with target proteins, achieving equilibrium binding within minutes of exposure [1]. The dissociation kinetics are significantly slower, contributing to the sustained biological effects observed even after brief compound exposure [1]. This kinetic profile supports the therapeutic potential of AZD5582, as transient dosing can achieve prolonged target engagement.

Binding specificity studies demonstrate that AZD5582 exhibits preferential affinity for baculovirus inhibitor of apoptosis repeat 3 domains compared to baculovirus inhibitor of apoptosis repeat 1 or baculovirus inhibitor of apoptosis repeat 2 domains [1] [2]. This domain selectivity reflects the structural optimization of AZD5582 to mimic endogenous second mitochondria-derived activator of caspases peptides, which naturally exhibit highest affinity for baculovirus inhibitor of apoptosis repeat 3 domains [1].

Cooperative binding effects may contribute to the enhanced potency of AZD5582 compared to monomeric second mitochondria-derived activator of caspases mimetics [1]. The dimeric architecture potentially enables simultaneous engagement of multiple baculovirus inhibitor of apoptosis repeat domains within the same protein or cross-linking between different inhibitor of apoptosis protein molecules, resulting in increased effective binding affinity [1].

PropertyValueUnits/Details
Molecular FormulaC58H78N8O8
Molecular Weight1015.29 g/molDa
CAS Number1258392-53-8
Chemical ClassSmac mimeticIAP antagonist
Structure TypeDimeric compoundBased on AVPI motif
Solubility (DMSO)≥66.25 mg/mL65.25 mM
Solubility (Water)50 mg/mL49.24 mM
Storage Temperature-20°CLong-term storage

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

1014.59426148 g/mol

Monoisotopic Mass

1014.59426148 g/mol

Heavy Atom Count

74

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

AZD5582

Dates

Last modified: 08-15-2023
1. Edward J. Hennessy, Ammar Adam, Brian M. Aquila, Lillian M. Castriotta, Donald Cook, Maureen Hattersley, Alexander W. Hird, Christopher Huntington, Victor M. Kamhi, Naomi M. Laing, Danyang Li, Terry MacIntyre, Charles A. Omer, Vibha Oza, Troy Patterson, Galina Repik, Michael T. Rooney, Jamal C. Saeh, Li Sha, Melissa M. Vasbinder, Haiyun Wang, and David Whitston. Discovery of a Novel Class of Dimeric Smac Mimetics as Potent IAP Antagonists Resulting in a Clinical Candidate for the Treatment of Cancer (AZD5582). J. Med. Chem. 2013, 56(24), pp 9897–9919.

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